Methyl 3-(2-aminoethyl)benzoate

Description

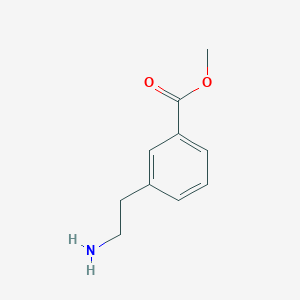

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXYETFVQPTTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441002 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179003-00-0 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(2-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-aminoethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a primary aliphatic amine and a methyl ester attached to a benzene ring at the meta position, provides two key points for chemical modification. This allows for its use as a valuable scaffold or building block in the synthesis of a wide array of more complex molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, offering practical insights for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use and characterization.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 179003-00-0 | |

| Appearance | Not specified (expected to be an oil or low-melting solid) | General chemical knowledge |

| Solubility | Soluble in methanol, ethanol, and other organic solvents | General chemical knowledge |

Spectroscopic Data

Note: Experimentally obtained spectra for the free base are not widely available in public databases. The following are predicted and expected values based on the analysis of closely related compounds such as methyl 3-aminobenzoate and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (4H): Multiplets in the range of δ 7.2-8.0 ppm. The exact shifts and coupling patterns will depend on the substitution pattern.

-

Methyl Ester Protons (3H): A singlet around δ 3.9 ppm.

-

Ethyl Chain Protons (4H): Two triplets, one for the benzylic -CH₂- group (around δ 2.9 ppm) and one for the -CH₂-NH₂ group (around δ 3.0 ppm).

-

Amine Protons (2H): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 167 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Ethyl Chain Carbons: Two signals, one for the benzylic -CH₂- group (around δ 39 ppm) and one for the -CH₂-NH₂ group (around δ 42 ppm).

IR (Infrared) Spectroscopy:

-

N-H Stretch: A medium to weak band (or two bands for a primary amine) in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1720 cm⁻¹.

-

C-N Stretch: A medium band in the region of 1250-1020 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 179.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the ethyl side chain.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Fischer esterification of the commercially available starting material, 3-(2-aminoethyl)benzoic acid. This one-step process offers high yields and avoids the complexities of multi-step syntheses involving protection and deprotection strategies.

Reaction Scheme

Caption: Fischer esterification of 3-(2-aminoethyl)benzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where successful isolation of the product with the expected spectroscopic characteristics confirms the reaction's success.

Materials:

-

3-(2-aminoethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-aminoethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq). The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product side.

-

Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. The addition of the strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is crucial to deprotonate the ammonium salt formed and to neutralize the sulfuric acid catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Alternative Synthesis: Thionyl Chloride Method

An alternative method for the esterification involves the use of thionyl chloride (SOCl₂) in methanol.[3] This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards the alcohol.

Procedure Outline:

-

Suspend 3-(2-aminoethyl)benzoic acid in methanol at 0 °C.

-

Add thionyl chloride dropwise.

-

Reflux the mixture for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting hydrochloride salt can be neutralized and extracted as described in the Fischer esterification work-up.

Caption: Workflow for the thionyl chloride esterification method.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds due to its dual functionality. The primary amine can be readily derivatized through acylation, alkylation, or reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A notable example of a structurally related compound's application is in the development of inhibitors for malate dehydrogenase (MDH), a key enzyme in cellular metabolism. A derivative of methyl 3-aminobenzoate has been identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms, presenting a promising strategy for cancer therapy.[4] The (aminoethyl)benzoate scaffold allows for the exploration of the chemical space around this core to optimize potency and selectivity for various biological targets.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and applications of this compound. The direct Fischer esterification of 3-(2-aminoethyl)benzoic acid stands out as the most efficient synthetic route. The provided protocols and spectroscopic data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the effective utilization of this versatile building block in the creation of novel therapeutic agents.

References

-

OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. [Link]

- Zhang C, Bollag G. Scaffold-based design of kinase inhibitors for cancer therapy. Curr Opin Genet Dev. 2010;20(1):79-86. doi:10.1016/j.gde.2009.10.010

- Insel PA, Sriram K, Wiley SZ, et al. How ligands illuminate GPCR molecular pharmacology. Mol Pharmacol. 2018;94(5):1145-1157. doi:10.1124/mol.118.113328

- Choi Y, Lee S, Kim Y, et al. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. J Med Chem. 2017;60(20):8631-8646. doi:10.1021/acs.jmedchem.7b01231

Sources

- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of Methyl 3-(2-aminoethyl)benzoate: A Technical Guide for Advanced Organic Synthesis

Abstract

Methyl 3-(2-aminoethyl)benzoate is a bifunctional aromatic building block of significant utility in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amine and an electrophilic methyl ester appended to a benzene ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the primary applications of this compound, focusing on its role as a precursor to bioactive heterocyclic systems and as a scaffold for molecular elaboration through selective functionalization. We will delve into the causality behind experimental choices for key transformations, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

This compound, with the molecular formula C₁₀H₁₃NO₂, possesses two key reactive centers: the ethylamine side chain and the methyl carboxylate group on the aromatic ring. This duality allows for a range of selective chemical transformations, making it a valuable intermediate. The primary amine serves as a potent nucleophile, readily participating in N-acylation, N-alkylation, and amide bond formation.[1] Crucially, the β-arylethylamine motif is a classic precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in numerous natural products and pharmaceuticals.[2]

This guide will focus on two principal areas of application:

-

Derivatization of the Amino Group: Exploring N-acylation and N-alkylation reactions to introduce diverse functionalities.

-

Construction of Heterocyclic Scaffolds: Detailing the use of this building block in cornerstone cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively.

Below is a conceptual workflow illustrating the synthetic pathways accessible from this versatile starting material.

Caption: Synthetic pathways from this compound.

Selective Derivatization of the Primary Amino Group

The primary amine of this compound is a readily accessible nucleophilic handle for molecular elaboration. Standard N-acylation and N-alkylation reactions proceed efficiently, allowing for the introduction of a wide array of substituents.

N-Acylation: Formation of Amide Linkages

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is often the first step in multi-step syntheses, for instance, to prepare substrates for the Bischler-Napieralski reaction or to introduce specific functionalities for structure-activity relationship (SAR) studies. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the acid byproduct.[3]

Causality in Protocol Design: The choice of base (e.g., triethylamine, pyridine, or aqueous NaOH in Schotten-Baumann conditions) is critical. Organic bases are suitable for anhydrous conditions, which are necessary for moisture-sensitive acylating agents. The reaction is often run at reduced temperatures (e.g., 0 °C) initially to control the exothermicity of the acylation, particularly with reactive acyl chlorides.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the N-acetylation using acetyl chloride.

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (1.2 eq)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 10 mL per gram of amine) in a round-bottom flask under an inert atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the solution over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

-

N-Alkylation: Building Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents to the nitrogen atom. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, reductive amination provides a more controlled approach for synthesizing secondary amines. For this guide, we will focus on direct alkylation, a common method for introducing simple alkyl groups.

Causality in Protocol Design: A base is required to scavenge the acid formed during the reaction. The choice of solvent and temperature can influence the reaction rate and selectivity. For instance, using a polar aprotic solvent like DMF can accelerate the Sₙ2 reaction.

Experimental Protocol: N-Benzylation of this compound

This protocol provides a method for the synthesis of the N-benzyl derivative.

-

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (ACN)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

| Reaction Type | Reagents | Solvent | Typical Yield | Ref. |

| N-Acetylation | Acetyl chloride, Triethylamine | DCM | >90% | [3] |

| N-Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 80-90% | General |

Table 1: Representative N-Acylation and N-Alkylation Reactions.

Synthesis of Heterocyclic Scaffolds

The β-arylethylamine structure of this compound is an ideal template for intramolecular electrophilic cyclization onto the aromatic ring, providing access to valuable heterocyclic cores.

The Pictet-Spengler Reaction: Access to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes acid-catalyzed cyclization.[4] The reaction proceeds via an electrophilic aromatic substitution, where the iminium ion is the active electrophile.[4]

Caption: Workflow of the Pictet-Spengler Reaction.

Causality in Protocol Design: The choice of acid catalyst (e.g., TFA, HCl, H₂SO₄) and solvent is crucial. The reaction is often performed in a non-nucleophilic solvent to prevent side reactions. The aromatic ring of this compound is not highly activated; therefore, moderately strong acidic conditions and elevated temperatures may be required to drive the cyclization.[5]

Experimental Protocol: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This protocol outlines the Pictet-Spengler reaction with formaldehyde.

-

Materials:

-

This compound hydrochloride (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.2 eq)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in a mixture of ethanol and water.

-

Add aqueous formaldehyde (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 9-10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

-

Purify by column chromatography or recrystallization.

-

The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines by the intramolecular cyclodehydration of an N-acyl-β-arylethylamine.[6] This reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][7] The N-acylated derivative of this compound is the requisite starting material for this transformation.

Causality in Protocol Design: The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.[6] The choice of a strong dehydrating agent is essential to facilitate the formation of this highly reactive intermediate. The reaction is typically conducted in an inert solvent at elevated temperatures.

Experimental Protocol: Synthesis of Methyl 1-Methyl-3,4-dihydroisoquinoline-6-carboxylate

This two-step protocol starts with the N-acetylation of the amine, followed by the Bischler-Napieralski cyclization.

-

Step A: N-Acetylation (as described in section 2.1)

-

Step B: Bischler-Napieralski Cyclization

-

Materials:

-

N-acetyl-methyl 3-(2-aminoethyl)benzoate (from Step A, 1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3-5 eq)

-

Anhydrous Toluene or Acetonitrile

-

-

Procedure:

-

Dissolve the N-acetylated starting material (1.0 eq) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (3-5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Make the aqueous solution basic by the slow addition of concentrated ammonium hydroxide or NaOH solution, keeping the temperature low.

-

Extract the product with an organic solvent (e.g., toluene or chloroform).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

-

| Heterocyclic Product | Key Reaction | Precursor | Reagents | Typical Yield | Ref. |

| Tetrahydroisoquinoline | Pictet-Spengler | Amine | Formaldehyde, HCl | 60-80% | [4] |

| Dihydroisoquinoline | Bischler-Napieralski | N-Acyl Amine | POCl₃ | 50-70% | [6][8] |

Table 2: Summary of Heterocycle Synthesis Applications.

Conclusion and Future Outlook

This compound stands out as a highly versatile and economically viable building block in organic synthesis. Its dual functionality allows for both linear elaboration through N-acylation and N-alkylation, as well as the rapid construction of complex heterocyclic systems via powerful name reactions. The protocols detailed in this guide for the synthesis of N-substituted derivatives, tetrahydroisoquinolines, and dihydroisoquinolines provide a robust foundation for researchers in drug discovery and materials science. The continued exploration of new reaction partners and catalytic systems will undoubtedly expand the synthetic utility of this valuable intermediate, paving the way for the discovery of novel chemical entities with diverse applications.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

-

Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. Available at: [Link]

-

Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. Available at: [Link]

- Kaur, H., & Singh, K. (2019). β-Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports, 36(9), 1276-1325.

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

-

RSC Publishing. (2017). A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and subsequent Pictet-Spengler cyclization reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]

- Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.

- Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Chemical Reviews, 104(3), 1431–1628.

- Czarnocka-Sniady, A., et al. (2021). Diastereoselective Synthesis of (–)

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of methyl 2-[N2 -(6,7-dimethoxy-2-naphthalenesulfonyl)-L-arginyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Available at: [Link]

-

Wikipedia contributors. (2023). Methyl benzoate. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound hydrochloride | C10H14ClNO2 | CID 69048308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate [synhet.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]

- 8. organicreactions.org [organicreactions.org]

The Strategic Utility of Methyl 3-(2-Aminoethyl)benzoate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of available synthons, methyl 3-(2-aminoethyl)benzoate emerges as a particularly versatile and strategically valuable scaffold. Its unique combination of a reactive primary amine and a readily modifiable ester group, arrayed in a meta-substitution pattern on a benzene ring, offers a compelling platform for the elaboration of complex molecular architectures. This guide, intended for researchers and drug development professionals, will delve into the synthesis, key reactions, and strategic applications of this building block, with a particular focus on its role in the development of potent enzyme inhibitors.

I. The "Why": Deconstructing the Molecular Logic

The utility of this compound lies in its inherent bifunctionality. The primary amino group serves as a nucleophilic handle, ideal for forming robust amide bonds—a cornerstone of medicinal chemistry. The ethyl spacer provides conformational flexibility, allowing the appended moiety to orient itself optimally within a biological target's binding site.

Simultaneously, the methyl ester at the meta-position offers a site for further chemical diversification. It can be hydrolyzed to the corresponding carboxylic acid for alternative coupling strategies, or it can be maintained to influence solubility and cell permeability. The meta-disposition of the two functional groups is crucial, providing a distinct spatial arrangement that can be exploited to access different regions of a target's active site compared to ortho or para isomers.

II. Synthesis of the Building Block: A Reliable and Scalable Pathway

A robust and scalable synthesis of this compound is essential for its widespread application. A common and efficient route begins with the commercially available m-toluic acid and proceeds through a nitrile intermediate.

This multi-step synthesis is amenable to large-scale production, ensuring a reliable supply of the building block for extensive drug discovery campaigns.[1][2]

Experimental Protocol: Synthesis of Methyl 3-(Cyanomethyl)benzoate

This protocol is adapted from established industrial methods.[1][2]

-

Acylation: m-Toluic acid is reacted with an excess of thionyl chloride to form m-toluoyl chloride. The reaction is typically carried out at elevated temperatures (60-100 °C), and the excess thionyl chloride is removed by distillation.

-

Chlorination: The resulting m-toluoyl chloride is then chlorinated using liquid chlorine at a controlled temperature (110-170 °C) to yield 3-(chloromethyl)benzoyl chloride.

-

Esterification: The crude 3-(chloromethyl)benzoyl chloride is esterified with methanol to produce methyl 3-(chloromethyl)benzoate. This reaction is generally performed at moderate temperatures (30-65 °C).

-

Cyanation: The methyl 3-(chloromethyl)benzoate is then converted to methyl 3-(cyanomethyl)benzoate via reaction with a cyanide source, such as sodium cyanide, in a suitable solvent like methanol, often in the presence of a phase-transfer catalyst. The reaction is typically run at reflux.

Experimental Protocol: Reduction of Methyl 3-(Cyanomethyl)benzoate

The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation is often the method of choice due to its cleanliness and efficiency.

-

Catalyst Preparation: A slurry of Raney Nickel is washed with a suitable solvent, such as ethanol, under an inert atmosphere.

-

Reaction Setup: The methyl 3-(cyanomethyl)benzoate is dissolved in a solvent like ethanol or methanol. Acetic acid can also be used as a solvent.

-

Hydrogenation: The Raney Nickel catalyst is added to the solution of the nitrile. The reaction vessel is then purged and filled with hydrogen gas (typically via a balloon or a hydrogenation apparatus). To suppress the formation of secondary amine byproducts, ammonia or ammonium hydroxide is often added to the reaction mixture.

-

Work-up: After the reaction is complete (as monitored by TLC or GC-MS), the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.

| Reagent/Condition | Rationale |

| Raney Nickel | A highly active and cost-effective catalyst for nitrile hydrogenation. |

| Hydrogen Gas | The reducing agent for the transformation. |

| Ethanol/Methanol | Common solvents for hydrogenation reactions. |

| Ammonia/NH₄OH | Suppresses the formation of secondary and tertiary amine byproducts.[3] |

III. Key Reactions: The Amide Bond Formation

The primary amine of this compound readily participates in amide bond formation with carboxylic acids. This reaction is the linchpin of its utility as a building block. Standard peptide coupling reagents can be employed to facilitate this transformation.

Experimental Protocol: General Amide Coupling

-

Acid Activation: To a solution of the carboxylic acid in an aprotic solvent (e.g., DMF or DCM), a coupling reagent (such as HATU, HBTU, or EDCI) and a base (e.g., DIPEA or triethylamine) are added. The mixture is typically stirred at room temperature for a short period to allow for the formation of the activated ester.

-

Amine Addition: this compound (or its hydrochloride salt with an additional equivalent of base) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the coupling byproducts and excess reagents. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

IV. Case Study: Application in the Synthesis of Tankyrase Inhibitors

The strategic value of the this compound scaffold is exemplified in the development of potent and selective inhibitors of tankyrase (TNKS). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are considered promising therapeutic targets in oncology.[4][5][6][7]

While the full synthesis of many proprietary tankyrase inhibitors is not publicly disclosed, the structural motifs present in compounds like GSK257628A highlight the utility of the 3-(2-aminoethyl)benzamide core. This core allows for the precise positioning of pharmacophoric elements within the nicotinamide binding pocket of the enzyme.

The synthesis of such an inhibitor would likely involve the amide coupling of a functionalized benzoic acid with this compound, followed by hydrolysis of the methyl ester and subsequent amide formation to introduce another key binding element.

V. Conclusion: A Versatile Tool for the Medicinal Chemist

This compound represents a powerful and versatile building block in the medicinal chemist's toolkit. Its straightforward and scalable synthesis, coupled with its bifunctional nature, allows for the rapid and efficient construction of diverse chemical libraries. The distinct meta-substitution pattern provides a unique structural framework for probing the active sites of biological targets. As demonstrated by its potential application in the synthesis of advanced enzyme inhibitors, this building block is poised to continue playing a significant role in the discovery and development of novel therapeutics.

References

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (URL not available)

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

-

New Method Improves Nitrile Reductions. C&EN Global Enterprise. Available at: [Link]

- Nitrile to Amine - Common Conditions. Organic Chemistry Portal. (URL not available)

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.

-

Methyl 3-(cyanomethyl)benzoate synthetic method (2015). SciSpace. Available at: [Link]

-

Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]

-

Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. PubMed. Available at: [Link]

-

Inhibiting Tankyrases sensitizes KRAS-mutant cancer cells to MEK inhibitors via FGFR2 feedback signaling. PubMed. Available at: [Link]

-

Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects Against a Diverse Range of Tumor Derived Cell Lines. PubMed. Available at: [Link]

Sources

- 1. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 2. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 3. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers | MDPI [mdpi.com]

- 4. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies | MDPI [mdpi.com]

- 5. Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting Tankyrases sensitizes KRAS-mutant cancer cells to MEK inhibitors via FGFR2 feedback signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Methyl 3-(2-aminoethyl)benzoate Derivatives

Introduction

Methyl 3-(2-aminoethyl)benzoate and its derivatives represent a class of organic compounds with significant potential in drug discovery and development. Structurally, they feature a benzoate core with an aminoethyl substituent at the meta position. While their direct and extensively characterized biological roles are still emerging, their significance is underscored by their use as key intermediates in the synthesis of established pharmaceuticals. A notable example is the structural relationship of these derivatives with precursors for Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[1][2]. This connection provides a strong rationale for investigating their primary mechanism of action through the lens of anti-inflammatory pathways.

This technical guide will provide an in-depth exploration of the hypothesized mechanisms of action for this compound derivatives. We will begin by examining the most probable primary mechanism, cyclooxygenase (COX) inhibition, and then delve into plausible secondary or alternative mechanisms, including enzyme inhibition relevant to cancer and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, detailed experimental protocols for validation.

Part 1: Hypothesized Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

Given that derivatives structurally similar to this compound serve as precursors for the NSAID Ketoprofen, it is highly probable that their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes[3]. The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[4].

The Cyclooxygenase Pathway

The inhibition of COX enzymes by NSAIDs prevents the synthesis of pro-inflammatory prostaglandins[4]. It is hypothesized that this compound derivatives, through their unique structural features, can bind to the active site of COX-1 and/or COX-2, thereby blocking the entry of arachidonic acid and halting the inflammatory signaling cascade. The selectivity for COX-1 versus COX-2 is a critical determinant of the therapeutic and side-effect profile of an NSAID[5].

Caption: Hypothesized COX Inhibition Pathway.

Experimental Protocol for Validation of COX Inhibition

To validate the hypothesis of COX inhibition, a robust in vitro assay is essential. The following protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitors (e.g., celecoxib, indomethacin)

-

Stannous chloride solution

-

EIA buffer and reagents for prostaglandin detection (e.g., PGF2α EIA kit)

-

96-well microplates

-

Incubator and microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents and enzyme dilutions as per the manufacturer's instructions. The final concentration of arachidonic acid is typically around 5 µM[4].

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the wells. Include a control group with DMSO only (100% activity).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of stannous chloride, which reduces the prostaglandin H2 (PGH2) product to the more stable PGF2α.

-

Quantification: Quantify the amount of PGF2α produced using a competitive enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental Workflow for COX Inhibition Assay.

Part 2: Plausible Secondary Mechanisms of Action

While COX inhibition is a strong primary hypothesis, the chemical scaffold of this compound derivatives suggests the potential for other biological activities. Structurally related aminobenzoic acid derivatives have been reported to exhibit a range of enzyme inhibitory effects.

A. Malate Dehydrogenase (MDH) Inhibition

Recent studies have identified derivatives of (aryloxyacetylamino)benzoic acid as inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases. These enzymes are crucial for cellular metabolism, and their inhibition is being explored as a therapeutic strategy for cancer. Given the structural similarities, it is plausible that this compound derivatives could also target MDH.

Experimental Protocol for MDH Inhibition Assay

Objective: To assess the inhibitory effect of the test compounds on MDH activity.

Materials:

-

Purified MDH enzyme

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NAD+ or NADH

-

Oxaloacetate or L-malate (substrate)

-

MTT or other colorimetric probe

-

Test compounds

-

96-well microplate and reader

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates, or use purified MDH enzyme.

-

Reaction Mixture: In a 96-well plate, prepare a working reagent containing the assay buffer, NAD+, a colorimetric probe (like MTT), and a developer solution[6][7].

-

Inhibitor Addition: Add serial dilutions of the test compound to the wells.

-

Reaction Initiation: Initiate the reaction by adding the MDH substrate (e.g., L-malate).

-

Kinetic Measurement: Measure the absorbance at a specific wavelength (e.g., 565 nm for MTT reduction) in a kinetic mode for 10-30 minutes at 37°C[6][7].

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

B. Cholinesterase Inhibition

Derivatives of aminobenzoic acid have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine[8]. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of the test compounds against AChE and BChE.

Materials:

-

AChE and BChE enzymes

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) iodide (substrates)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compounds

-

96-well microplate and reader

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, substrates, and DTNB in the phosphate buffer.

-

Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the respective enzyme (AChE or BChE).

-

Inhibitor Addition: Add various concentrations of the test compound.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding the appropriate substrate (ATCh for AChE, BTCh for BChE).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5 minutes)[8]. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 values as described for the previous assays.

C. Epidermal Growth Factor Receptor (EGFR) Inhibition

Substituted aminobenzoic acid derivatives are known scaffolds for designing kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR)[4]. EGFR is a tyrosine kinase that, when overactive, can drive the proliferation of cancer cells. Certain 4-amino-3-chloro benzoate ester derivatives have demonstrated EGFR inhibitory activity[9].

Caption: EGFR Signaling Pathway and Potential Inhibition.

Experimental Protocol for EGFR Tyrosine Kinase Inhibition Assay

Objective: To measure the inhibitory activity of the test compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase Assay Buffer

-

ATP

-

Poly(Glu, Tyr) substrate

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Test compounds

-

White opaque 96-well plates and a luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the Poly(Glu, Tyr) substrate.

-

Inhibitor Addition: In a 96-well plate, add serial dilutions of the test compound. Include positive (no inhibitor) and blank (no enzyme) controls.

-

Enzyme Addition: Dilute the EGFR kinase in assay buffer and add it to the wells (except the blank).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase/luciferin. Incubate for 30 minutes.

-

Signal Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Caption: General Workflow for Enzyme Inhibition Assays.

Part 3: Assessing Cellular Effects - Cytotoxicity

To complement the enzyme inhibition assays, it is crucial to evaluate the effect of the compounds on whole cells. The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines (e.g., A549, HepG2, HCT-116).

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours)[9].

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[1].

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Part 4: Data Presentation and Interpretation

The results from the aforementioned assays should be compiled and presented in a clear and comparative manner.

Table 1: Hypothetical Inhibitory Activities of a this compound Derivative

| Target Enzyme | Assay Type | IC50 (µM) |

| COX-1 | In Vitro Enzyme Assay | 15.2 |

| COX-2 | In Vitro Enzyme Assay | 1.8 |

| MDH1/2 | In Vitro Enzyme Assay | 25.6 |

| AChE | In Vitro Enzyme Assay | > 100 |

| BChE | In Vitro Enzyme Assay | 78.4 |

| EGFR | In Vitro Kinase Assay | 9.5 |

| A549 Cells | MTT Cytotoxicity Assay | 12.3 |

Interpretation: The hypothetical data in Table 1 would suggest that this derivative is a selective COX-2 inhibitor with moderate EGFR inhibitory and cytotoxic activity against A549 lung cancer cells. The weaker activity against MDH and BChE, and the lack of activity against AChE, would help in prioritizing the lead mechanism of action.

Conclusion

The mechanism of action of this compound derivatives is likely multifaceted. The strong structural precedent from their use as intermediates in the synthesis of NSAIDs points towards cyclooxygenase inhibition as a primary and highly plausible mechanism. However, the inherent chemical features of the aminobenzoic acid scaffold, supported by literature on analogous compounds, suggest that these derivatives could also exert their biological effects through the inhibition of other key enzymes such as malate dehydrogenase, cholinesterases, and EGFR tyrosine kinase .

This guide provides a comprehensive framework for the systematic investigation of these potential mechanisms. By employing the detailed experimental protocols outlined herein, researchers can elucidate the specific molecular targets, determine the potency and selectivity of these compounds, and ultimately define their therapeutic potential in inflammation, cancer, and neurodegenerative disorders. A thorough understanding of the mechanism of action is paramount for the successful translation of these promising chemical entities from the laboratory to the clinic.

References

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Retrieved from [Link]

-

PubMed. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Retrieved from [Link]

-

PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

- Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from [Link]

-

PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Malate Dehydrogenase Assay (MDH). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Malate Dehydrogenase. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Retrieved from [Link]

-

MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

-

IntechOpen. (n.d.). Cell-Based Assays for Drug Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

-

NIH. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

-

Assay Genie. (n.d.). Malate Dehydrogenase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]Cyclooxygenase-2_Inhibitors)

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. broadpharm.com [broadpharm.com]

- 3. nipro.co.jp [nipro.co.jp]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. assaygenie.com [assaygenie.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT (Assay protocol [protocols.io]

Spectroscopic Characterization of Methyl 3-(2-aminoethyl)benzoate: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. Methyl 3-(2-aminoethyl)benzoate (C₁₀H₁₃NO₂), a molecule incorporating a primary amine, an ethyl linker, and a methyl ester on an aromatic scaffold, presents a valuable case study for the application of modern spectroscopic techniques. Its distinct functional groups provide a rich tapestry of signals across various analytical platforms.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, detail robust experimental protocols, and offer field-proven insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their work forward.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule, revealing how many different types of protons exist and how they are related to their neighbors.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the spectrum.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Collect 16-32 scans to ensure a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to achieve pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative ratios of protons.

-

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -OCH₃ | ~ 3.9 | Singlet (s) | 3H | N/A |

| b | Ar-H | ~ 7.8 - 8.0 | Multiplet (m) | 2H | - |

| c | Ar-H | ~ 7.2 - 7.4 | Multiplet (m) | 2H | - |

| d | Ar-CH₂- | ~ 2.9 - 3.1 | Triplet (t) | 2H | ~ 7 |

| e | -CH₂-NH₂ | ~ 3.0 - 3.2 | Triplet (t) | 2H | ~ 7 |

| f | -NH₂ | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | N/A |

-

Aromatic Region (b, c): The four protons on the 1,3-disubstituted benzene ring will reside in the downfield region (7.2-8.0 ppm). Due to the electronic effects of the electron-withdrawing ester and the electron-donating aminoethyl group, the signals will be split into complex multiplets. Protons ortho to the ester group are expected to be the most deshielded.

-

Ester Methyl (a): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet at approximately 3.9 ppm.

-

Ethyl Chain (d, e): The two methylene groups (-CH₂-) of the ethyl chain form an ethylbenzene-like system.[1][2] Each methylene group splits the signal of the other into a triplet due to coupling with two neighboring protons (n+1 rule, 2+1=3).[1] The methylene group attached to the aromatic ring (d) will be slightly upfield compared to the one attached to the nitrogen (e), which is deshielded by the electronegative amine.

-

Amine Protons (f): The primary amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[3] Their chemical shift is highly variable and depends on concentration and solvent. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ signal will disappear as the protons are exchanged for deuterium.[3]

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.

The protocol is similar to ¹H NMR, with the following key differences:

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (~100 MHz on a 400 MHz instrument).

-

Acquisition Mode: A proton-decoupled sequence (e.g., zgpg30) is used. This is crucial as it collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

-

Scan Number: Due to the low natural abundance of ¹³C (~1.1%), significantly more scans (e.g., 256-1024) are required to achieve an adequate signal.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~ 167 |

| Ar-C (ipso, attached to -COOCH₃) | ~ 131 |

| Ar-C (ipso, attached to -CH₂CH₂NH₂) | ~ 138-140 |

| Ar-CH | ~ 128 - 134 |

| -OCH₃ | ~ 52 |

| Ar-C H₂- | ~ 39 |

| -C H₂-NH₂ | ~ 42 |

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing far downfield around 167 ppm.[4]

-

Aromatic Carbons: The six aromatic carbons will appear in the 128-140 ppm range.[5] Due to the meta-substitution pattern, all six carbons are unique and should give rise to six distinct signals. The ipso carbons (attached to substituents) can be identified by their lower intensity. The chemical shifts are influenced by the electronic nature of the substituents; electron-donating groups like alkylamines shield carbons (shift upfield), while electron-withdrawing groups like esters deshield them (shift downfield).[6][7]

-

Aliphatic Carbons: The methyl carbon of the ester (-OCH₃) will appear around 52 ppm. The two methylene carbons of the ethyl chain will be found further upfield, typically in the 35-45 ppm range.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally useful and rapid technique for identifying the presence or absence of key functional groups.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the press to ensure good contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-600 cm⁻¹ to obtain the final spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3400-3300 | Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | Medium (two sharp bands) |

| 3100-3000 | Aromatic C-H | C-H Stretch | Weak-Medium |

| 2950-2850 | Aliphatic C-H | C-H Stretch | Medium |

| ~ 1720 | Ester C=O | C=O Stretch | Strong, Sharp |

| ~ 1600, 1450 | Aromatic C=C | C=C Stretch | Medium |

| 1650-1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium |

| 1300-1100 | Ester C-O | C-O Stretch | Strong (two bands) |

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

N-H Stretch: The most diagnostic feature for the primary amine is the appearance of two distinct, sharp peaks in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3][8] This immediately distinguishes it from a secondary amine (one peak) or a tertiary amine (no peak).

-

C=O Stretch: An intense, sharp absorption around 1720 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[9][10] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to a saturated aliphatic ester.[10][11]

-

C-O Stretches: The ester functionality also exhibits strong C-O stretching bands in the "fingerprint region" between 1300 and 1100 cm⁻¹.[10]

-

N-H Bend: A medium intensity band around 1600 cm⁻¹ arises from the N-H bending vibration of the primary amine.[8][12] This can sometimes overlap with the aromatic C=C stretching bands.

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is invaluable for determining the molecular weight and confirming the molecular formula.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV) in the ionization chamber. This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

| m/z | Proposed Fragment | Identity |

| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 148 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 120 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 105 | [C₇H₅O]⁺ | Phenylacylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 30 | [CH₂NH₂]⁺ | Iminium ion (base peak) |

-

Molecular Ion (M⁺•): The peak at m/z 179 corresponds to the molecular weight of the compound, confirming its molecular formula. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which holds true here.[3]

-

Key Fragmentations:

-

Alpha-Cleavage: The most favorable fragmentation for amines is alpha-cleavage, where the bond adjacent to the nitrogen is broken. This leads to the formation of a stable, resonance-stabilized iminium ion. For this molecule, cleavage between the two methylene carbons results in the [CH₂NH₂]⁺ fragment at m/z 30 , which is often the most abundant peak in the spectrum (the base peak).

-

Ester Fragmentation: Benzoate esters are known to fragment via loss of the alkoxy group.[13] The loss of the methoxy radical (•OCH₃, 31 Da) gives a peak at m/z 148. Subsequent loss of carbon monoxide (CO, 28 Da) can lead to the phenyl cation at m/z 77.[14]

-

The peak at m/z 105 is characteristic of many benzoate structures, corresponding to the stable phenylacylium ion.[13][14]

-

Sources

- 1. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 2. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Spectrum: Esters [quimicaorganica.org]

- 12. wikieducator.org [wikieducator.org]

- 13. pharmacy180.com [pharmacy180.com]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and accurate determination of this compound's solubility profile.

Introduction and Compound Overview

This compound hydrochloride is a bifunctional organic molecule featuring a methyl ester and an aminoethyl group, presented as a hydrochloride salt. Its structure suggests a balance of hydrophilic and lipophilic properties, making the study of its solubility crucial for applications ranging from synthetic chemistry to pharmaceutical formulation. In drug development, solubility is a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic potential.[1] Understanding the solubility of this specific salt is paramount for designing effective delivery systems and predicting its behavior in physiological environments.

Compound Structure:

-

IUPAC Name: this compound;hydrochloride[2]

-

Molecular Formula: C₁₀H₁₄ClNO₂[2]

-

Molecular Weight: 215.67 g/mol [2]

The presence of the primary amine as a hydrochloride salt is expected to significantly influence its aqueous solubility, while the methyl benzoate moiety will govern its interaction with organic solvents.

Theoretical Solubility Profile: A Mechanistic Perspective

A priori assessment of a compound's solubility is grounded in its molecular structure. The key functional groups of this compound hydrochloride dictate its likely behavior in various solvent systems.

Aqueous Solubility

The primary driver for aqueous solubility is the presence of the aminoethyl hydrochloride salt. The protonated amine (-NH₃⁺Cl⁻) is ionic, facilitating strong ion-dipole interactions with polar water molecules. This characteristic is common to amine hydrochlorides, which are generally water-soluble.[3][4] For instance, the structurally related compound phenethylamine hydrochloride is known to be soluble in water.[2][3] Therefore, this compound hydrochloride is predicted to be readily soluble in aqueous media.

Organic Solubility

Conversely, the methyl benzoate portion of the molecule introduces lipophilic character. Esters, as a class, are typically soluble in a range of organic solvents.[5][6] The solubility in non-polar solvents like hexane might be limited due to the highly polar hydrochloride salt, but solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) that can solvate both the ionic and organic parts of the molecule.[7]

Influence of pH

The solubility of this compound in aqueous systems is expected to be highly pH-dependent due to the primary amine, which is the conjugate acid of a weak base.[8][9][10]

-

Acidic to Neutral pH (pH 1-7): In this range, the amine group will be predominantly in its protonated, cationic form (-NH₃⁺). This ionic state maximizes interaction with water, leading to higher solubility.

-

Alkaline pH (pH > 8): As the pH increases above the pKa of the primary amine (typically around 9-10 for similar structures), it will be deprotonated to its free base form (-NH₂). The loss of the ionic charge will significantly reduce its polarity, likely causing a sharp decrease in aqueous solubility and potential precipitation from the solution.

This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[10]

Influence of Temperature

For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning solubility increases with temperature.[11][12] This relationship is governed by the enthalpy and entropy of dissolution. However, some salts exhibit retrograde or inverse solubility, where solubility decreases as temperature rises, an occurrence when the dissolution is exothermic.[13] Therefore, the precise effect of temperature on the solubility of this compound hydrochloride must be determined empirically.

The logical interplay between the compound's structure and its solubility is summarized in the diagram below.

Caption: Structural determinants of solubility for the target compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical approach is necessary. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[14][15] This method ensures that the solution has reached equilibrium with the solid phase, providing a thermodynamically accurate value rather than a kinetically influenced one.[16][17][18]

Principle

The shake-flask method involves suspending an excess amount of the solid compound in a specific solvent and agitating the mixture for a sufficient period to reach equilibrium.[19][20] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the compound in the clear, saturated supernatant is accurately measured.[21][22]

Detailed Step-by-Step Protocol

Materials:

-

This compound hydrochloride (solid, high purity)

-

Selection of solvents:

-

Deionized water

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Methanol, Ethanol

-

Dimethyl sulfoxide (DMSO)

-

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound hydrochloride to a series of vials (in triplicate for each solvent). "Excess" means enough solid should remain visible at the end of the experiment. A starting point could be ~10 mg of compound per 1 mL of solvent.

-

Equilibration: Add a precise volume of the desired solvent to each vial. Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[15][20]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least one hour to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method (see Section 4).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results as a mean ± standard deviation in units of mg/mL or mol/L.

The following diagram illustrates this experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Method: HPLC-UV Quantification

A robust and validated analytical method is essential for accurate solubility determination. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and reliable choice.[23][24]

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The solvent should be compatible with the sample diluent.[25]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λ_max.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using a series of standard solutions of known concentrations.[26][27] The concentration of the unknown samples is then interpolated from this curve.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Solubility of this compound Hydrochloride at 25°C

| Solvent System | pH | Mean Solubility (mg/mL) | Std. Dev. (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | ~5-6 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 7.4 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Methanol | N/A | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| DMSO | N/A | [Experimental Value] | [Experimental Value] | [Calculated Value] |